N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine
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Overview
Description
N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine is an organic compound characterized by the presence of a pentenyl group attached to a diphenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine typically involves the reaction of 1,1-diphenylmethanimine with pent-1-en-1-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and bases such as potassium carbonate or sodium hydride are employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(Pent-1-en-1-yl)-1,1-diphenylmethanamine
- N-(Pent-1-en-1-yl)-1,1-diphenylmethanol
- N-(Pent-1-en-1-yl)-1,1-diphenylmethane
Uniqueness
N-(Pent-1-en-1-yl)-1,1-diphenylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65739-03-9 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-pent-1-enyl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C18H19N/c1-2-3-10-15-19-18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-15H,2-3H2,1H3 |
InChI Key |
PBCFKBROCVEOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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